molecular formula C12H8ClN3O2S B11399360 3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11399360
M. Wt: 293.73 g/mol
InChI Key: UDTYSGIBHGTRGV-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a carboxamide group, and a 1,2,5-oxadiazole moiety

Preparation Methods

The synthesis of 3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Attachment of the 1,2,5-Oxadiazole Moiety: The 1,2,5-oxadiazole ring is typically formed through cyclization reactions involving nitrile oxides and appropriate precursors.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: These compounds share the benzothiophene ring structure and may have similar chemical and biological properties.

    Oxadiazole Derivatives:

    Carboxamide Derivatives: These compounds contain the carboxamide functional group and may have similar synthetic routes and chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C12H8ClN3O2S

Molecular Weight

293.73 g/mol

IUPAC Name

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H8ClN3O2S/c1-6-11(16-18-15-6)14-12(17)10-9(13)7-4-2-3-5-8(7)19-10/h2-5H,1H3,(H,14,16,17)

InChI Key

UDTYSGIBHGTRGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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